molecular formula C11H12O2 B2386616 7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane] CAS No. 2248281-32-3

7-Methoxyspiro[1,2-dihydroindene-3,2'-oxirane]

Cat. No.: B2386616
CAS No.: 2248281-32-3
M. Wt: 176.215
InChI Key: ZQRAXNYNSVNZIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane] is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound belongs to the class of spiro compounds, which are known for their structural rigidity and three-dimensional properties. The presence of an oxirane (epoxide) ring and a methoxy group in its structure makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of 7-methoxyindene with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction proceeds as follows:

    Starting Material: 7-Methoxyindene

    Epoxidizing Agent: m-Chloroperbenzoic acid (m-CPBA)

    Solvent: Dichloromethane (DCM)

    Reaction Conditions: Room temperature, stirring for several hours

The reaction yields 7-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane] as the major product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 7-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane].

Chemical Reactions Analysis

Types of Reactions

7-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane] undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: Reduction of the epoxide ring can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as osmium tetroxide (OsO4).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.

Major Products

    Diols: Formed from the oxidation of the epoxide ring.

    Alcohols: Formed from the reduction of the epoxide ring.

    Substituted Products: Formed from nucleophilic substitution reactions.

Scientific Research Applications

7-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane] involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can selectively interact with specific enzymes or receptors. The methoxy group also contributes to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane]
  • 5-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane]
  • Spiro[1,2-dihydroindene-3,2’-oxirane]

Uniqueness

7-Methoxyspiro[1,2-dihydroindene-3,2’-oxirane] is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. The presence of the methoxy group at the 7-position enhances its stability and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

7-methoxyspiro[1,2-dihydroindene-3,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-12-10-4-2-3-9-8(10)5-6-11(9)7-13-11/h2-4H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRAXNYNSVNZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC23CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.